molecular formula C17H18O B8671794 Ethanone, 1-[4-(3-phenylpropyl)phenyl]- CAS No. 113138-08-2

Ethanone, 1-[4-(3-phenylpropyl)phenyl]-

Cat. No.: B8671794
CAS No.: 113138-08-2
M. Wt: 238.32 g/mol
InChI Key: CLSAWEVFOVGWAI-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(3-phenylpropyl)phenyl]- (IUPAC name), is an aromatic ketone characterized by a central acetophenone core substituted at the para position with a 3-phenylpropyl chain. The structure consists of a benzene ring linked to a propan-3-ylphenyl group and an acetyl moiety (C=O). Its reactivity and physical properties are influenced by the electron-donating/withdrawing effects of substituents and steric factors introduced by the phenylpropyl group .

Properties

CAS No.

113138-08-2

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-[4-(3-phenylpropyl)phenyl]ethanone

InChI

InChI=1S/C17H18O/c1-14(18)17-12-10-16(11-13-17)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3

InChI Key

CLSAWEVFOVGWAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Ethanone Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
Ethanone, 1-[4-(3-phenylpropyl)phenyl]- 3-Phenylpropyl 266.35* High hydrophobicity; intermediate in Suzuki couplings
1-[4-(1,1-Dimethylethyl)phenyl]ethanone tert-Butyl 190.28 Enhanced thermal stability; used in polymer additives
1-(3-Nitrophenyl)ethanone Nitro group (meta position) 165.15 Polar, reactive in nucleophilic substitutions; precursor to dyes
1-[4-(Bromomethyl)phenyl]ethanone Bromomethyl 213.06 Alkylating agent; pharmaceutical synthesis
1-[4-[2-Hydroxy-3-(isopropylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone Hydroxy, isopropylamino, propoxymethyl 366.41 Bioactive potential (e.g., β-blocker analogs)

*Calculated based on molecular formula (C₁₇H₁₈O).

Key Observations:
  • Hydrophobicity and Solubility: The 3-phenylpropyl substituent in the target compound increases hydrophobicity compared to polar analogs like 1-(3-nitrophenyl)ethanone. This makes it less soluble in aqueous media but ideal for lipophilic applications .
  • Thermal Stability : The tert-butyl analog () exhibits higher thermal stability due to steric protection of the ketone group, whereas the phenylpropyl chain may introduce conformational flexibility .
  • Reactivity : Bromomethyl and nitro substituents enhance electrophilicity, enabling cross-coupling or substitution reactions. In contrast, the phenylpropyl group may favor π-π stacking in catalytic systems .

Market and Regulatory Considerations

emphasizes the growing demand for bromomethyl-substituted ethanones in Asia-Pacific markets, driven by pharmaceutical manufacturing. The phenylpropyl variant, while niche, may find applications in specialty chemicals . Safety data for the tert-butyl analog () highlight flammability (UN1224) and handling requirements, suggesting similar precautions for the target compound .

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